

# LC-MS/MS method for quantification of (+)-3-Methoxymorphinan in plasma

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## Compound of Interest

Compound Name: (+)-3-Methoxymorphinan

Cat. No.: B1236558

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An LC-MS/MS method for the sensitive and selective quantification of **(+)-3-Methoxymorphinan** in human plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals involved in pharmacokinetic studies of dextromethorphan, for which **(+)-3-Methoxymorphinan** is a metabolite.

## Introduction

**(+)-3-Methoxymorphinan** (3MM) is a primary metabolite of dextromethorphan, a widely used antitussive agent.[1][2][3] The quantification of 3MM in plasma is crucial for pharmacokinetic and metabolic studies of dextromethorphan. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3MM in human plasma. The method utilizes liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

## Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision. A summary of the quantitative performance is presented in Table 1.

Table 1: Summary of Quantitative Method Performance

Parameter	Result
Analyte	(+)-3-Methoxymorphinan
Calibration Curve Range	0.500 - 100 nM
Lower Limit of Quantitation (LLOQ)	0.500 nM (equivalent to 129 pg/mL) <a href="#">[2]</a>
Correlation Coefficient ( $r^2$ )	$\geq 0.995$ <a href="#">[2]</a>
Within-Run Precision	$\leq 11.6\%$ <a href="#">[2]</a>
Between-Run Precision	$\leq 11.6\%$ <a href="#">[2]</a>
Accuracy	92.7% to 110.6% <a href="#">[2]</a>
Extraction Recovery	Consistent across the calibration range

## Experimental Protocols

### Materials and Reagents

- **(+)-3-Methoxymorphinan** reference standard
- Stable isotope-labeled internal standard (e.g., **(+)-3-Methoxymorphinan-d3**)
- Human plasma (with anticoagulant, e.g., lithium heparin)
- Acetonitrile (HPLC grade)
- n-Butylchloride (HPLC grade)
- Ammonium hydroxide (4% v/v)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

### Sample Preparation: Liquid-Liquid Extraction

- Thaw plasma samples and calibration standards to room temperature.

- To a 1.5 mL microcentrifuge tube, add 200  $\mu$ L of plasma.
- Add 100  $\mu$ L of the internal standard solution (in acetonitrile) to each tube.
- Add 20  $\mu$ L of 4% (v/v) ammonium hydroxide to each tube and vortex briefly to mix.[\[2\]](#)
- Add 1 mL of n-butylchloride to each tube.[\[2\]](#)
- Cap the tubes and vortex for 5 minutes to ensure thorough extraction.
- Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean microcentrifuge tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Conditions

### Liquid Chromatography (LC)

- Column: Aquity UPLC® BEH C18, 1.7  $\mu$ m, 2.1 mm x 100 mm[\[2\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.250 mL/min[\[2\]](#)
- Gradient:
  - 0-1.0 min: 5% B
  - 1.0-5.0 min: Linear ramp to 95% B

- 5.0-6.0 min: Hold at 95% B
- 6.1-7.0 min: Return to 5% B and equilibrate
- Injection Volume: 10  $\mu$ L
- Column Temperature: 40°C
- Elution Time for 3MM: Approximately 2.8 minutes[2]

#### Mass Spectrometry (MS/MS)

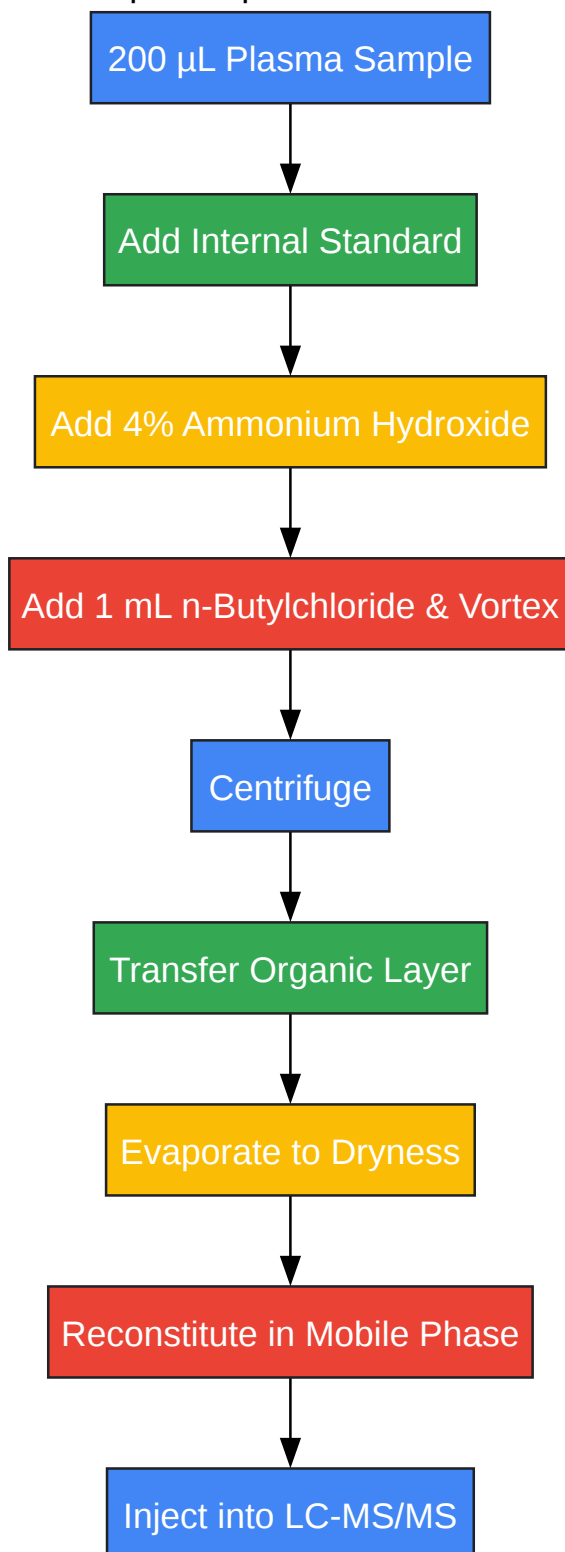
- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
  - **(+)-3-Methoxymorphinan**: 258 > 213 (m/z)[2]
  - Internal Standard (e.g., **(+)-3-Methoxymorphinan-d3**): Adjust m/z accordingly
- Collision Energy: Optimized for the specific instrument and transition (e.g., 25-35 V)[4]

## Data Analysis

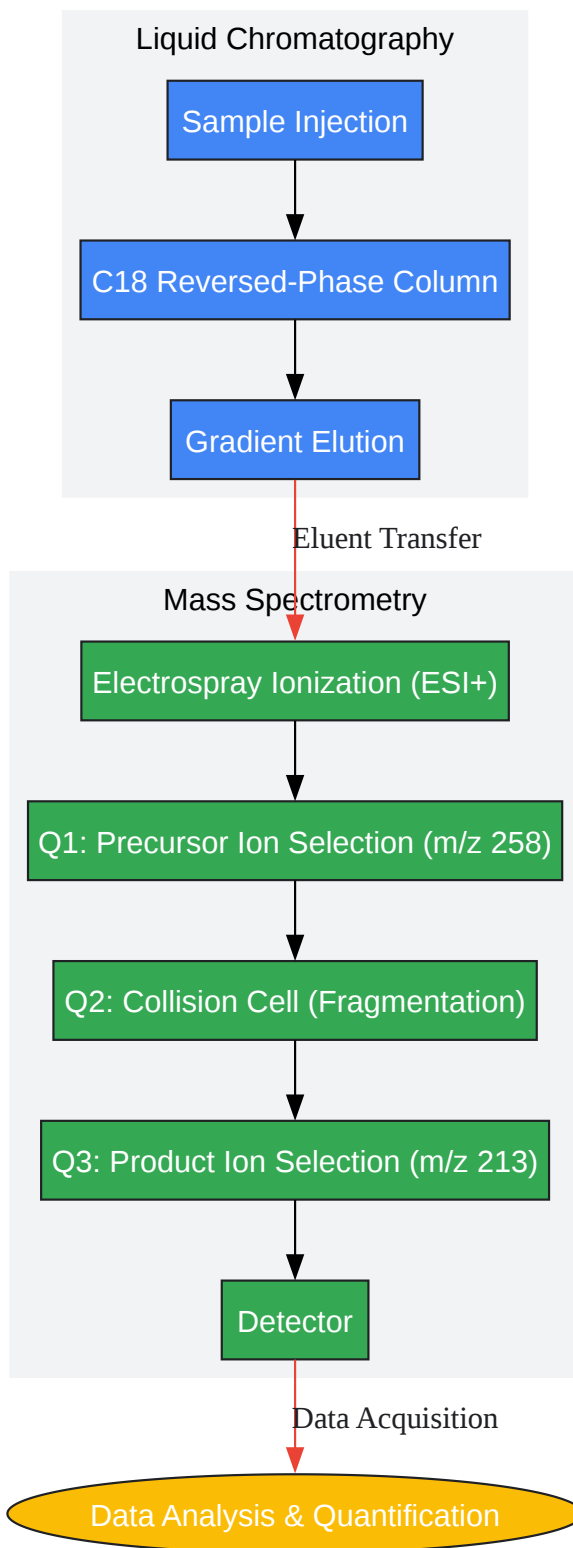
Quantification is performed by integrating the peak areas of the MRM transitions for **(+)-3-Methoxymorphinan** and its internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of **(+)-3-Methoxymorphinan** in the unknown samples is then determined from this calibration curve using a weighted (e.g.,  $1/x^2$ ) linear regression.

## Visualizations

## Sample Preparation Workflow



## LC-MS/MS Analysis Workflow

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